N-oxyde de sénéciphylline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

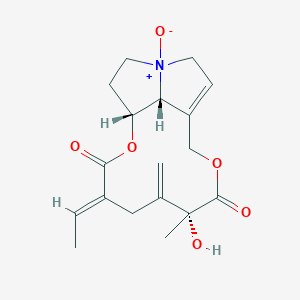

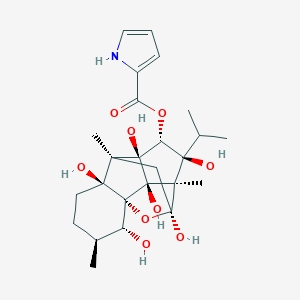

Seneciphylline N-oxide is a dehydrogenation product of Senecionine N-oxide . It is a natural compound isolated from root cultures of Senecio erucifolius (Asteraceae) . It is also found in the extracts of Adenostyles alliariae, a plant native to the western Alps . It is highly toxic to mammals and is a suspected mutagen .

Synthesis Analysis

Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide . It is also a model system and a quinone that has been shown to be regulated in transcriptional regulation and protein synthesis .Molecular Structure Analysis

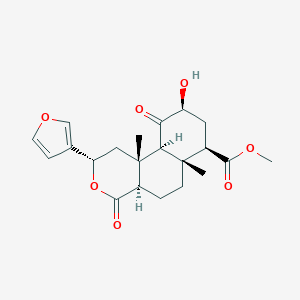

Seneciphylline N-oxide has a molecular formula of C18H23NO6 . Its average mass is 349.378 Da and its monoisotopic mass is 349.152527 Da .Chemical Reactions Analysis

Seneciphylline N-oxide is a pyrrolizidine alkaloid that undergoes biotransformation to metabolites hydrogenated at both the necine base and the necic acid moiety . This metabolism can be considered a detoxification step, as saturated necine base structures are known as the platyphylline type, which is regarded as less or nontoxic .Physical And Chemical Properties Analysis

Seneciphylline N-oxide has a molar mass of 349.38 g/mol . It has 7 H bond acceptors and 1 H bond donor . It has a polar surface area of 90 Ų . Its ACD/LogP is -0.98 .Applications De Recherche Scientifique

N-oxyde de sénéciphylline : Analyse complète des applications de la recherche scientifique

Pharmacologie : Le this compound est un alcaloïde pyrrolizidinique (PA) qui a fait l'objet d'études pour ses propriétés pharmacologiques. La recherche a montré que les PA, y compris le this compound, peuvent avoir divers effets sur les systèmes biologiques, tels que l'activité antimicrobienne contre certains champignons. Cependant, des concentrations élevées sont généralement nécessaires pour observer ces effets .

Toxicologie : Le profil toxicologique du this compound est important en raison de sa toxicité potentielle en cas d'ingestion. Il a été constaté qu'il est toxique en cas d'ingestion et peut causer des dommages aux organes en cas d'exposition prolongée ou répétée . Des études ont également examiné la cytotoxicité et la génotoxicité des alcaloïdes pyrrolizidiniques, y compris le this compound, soulignant l'importance de comprendre leur profil de sécurité .

Impact environnemental : L'impact environnemental du this compound est un domaine d'intérêt en raison de sa présence dans certaines plantes et de ses effets potentiels sur les écosystèmes. L'absorption, l'accumulation, la translocation et la transformation du this compound par des plantes telles que Camellia sinensis L. (théier) ont été étudiées pour comprendre comment ces composés se déplacent et affectent l'environnement .

Sécurité alimentaire : Dans le contexte de la sécurité alimentaire, le this compound est évalué en raison de sa présence dans certains aliments qui peuvent contenir des alcaloïdes pyrrolizidiniques. Comprendre les niveaux et les effets du this compound dans les produits alimentaires est crucial pour assurer la sécurité des consommateurs .

Métabolomique : Les études métabolomiques ont identifié le this compound comme un marqueur dans divers échantillons biologiques, contribuant à la compréhension des processus métaboliques et des effets des PA sur les organismes .

Recherche médicale : La recherche médicale impliquant le this compound se concentre sur ses implications potentielles pour les problèmes de santé tels que le syndrome d'obstruction sinusoïdale hépatique (HSOS), où il a été trouvé comme un constituant prédominant dans les échantillons d'herbes ingérés par les patients .

Mécanisme D'action

Target of Action

Seneciphylline N-oxide is a pyrrolizidine alkaloid obtained from Emilia sonchifolia and is the dehydrogenation product of Senecionine N-oxide It’s known that pyrrolizidine alkaloids and their n-oxides (panos) are emerging environmental pollutants and chemical hazards in food .

Mode of Action

It’s known that pyrrolizidine alkaloids and their n-oxides enter crops from soil and reach edible parts . The roots of plants like Camellia sinensis L. efficiently absorb these compounds, utilizing both passive and active transmembrane pathways .

Biochemical Pathways

Seneciphylline N-oxide is involved in the pyrrolizidine alkaloid biosynthesis pathway. Root cultures of Senecio erucifolius (Asteraceae) efficiently took up and incorporated putrescine and arginine into the pyrrolizidine alkaloid senecionine N-oxide . The only notable metabolic activity is the dehydrogenation of senecionine N-oxide to seneciphylline N-oxide, a process which slowly continues during a complete growth cycle of about two weeks .

Pharmacokinetics

It’s known that seneciphylline was quickly absorbed into plasma and reached the maximum concentration of 082-175 μg/mL after oral administration . Both seneciphylline and seneciphylline N-oxide were eliminated from plasma quickly .

Result of Action

It’s known that pyrrolizidine alkaloids and their n-oxides can cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of Seneciphylline N-oxide. These compounds enter crops from soil and reach edible parts . In soil experiments, tea plants exhibited weaker capabilities for the uptake and transport of these compounds compared to hydroponic conditions, likely due to the swift degradation of these compounds in the soil .

Safety and Hazards

Analyse Biochimique

Cellular Effects

Seneciphylline N-oxide has been found to have significant hepatotoxicity . It can bind to DNA or proteins after being activated in the liver

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of Seneciphylline N-oxide vary with different dosages in animal models

Metabolic Pathways

Seneciphylline N-oxide is involved in metabolic pathways within the body

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Seneciphylline N-oxide involves the oxidation of Seneciphylline to form Seneciphylline N-oxide.", "Starting Materials": ["Seneciphylline"], "Reaction": [ "Seneciphylline is dissolved in a solvent such as methanol or ethanol.", "A suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The solvent is removed under reduced pressure to obtain Seneciphylline N-oxide as a white solid." ] } | |

Numéro CAS |

38710-26-8 |

Formule moléculaire |

C18H23NO6 |

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/t14?,15?,18-,19?/m1/s1 |

Clé InChI |

COHUFMBRBUPZPA-LZUQWOSISA-N |

SMILES isomérique |

CC=C1CC(=C)[C@@](C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

SMILES canonique |

CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |

Pictogrammes |

Acute Toxic; Health Hazard |

Origine du produit |

United States |

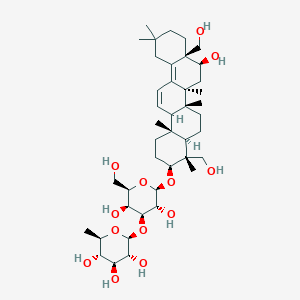

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Seneciphylline N-oxide impact insect feeding behavior?

A1: Research suggests that Seneciphylline N-oxide plays a crucial role in the defense mechanism of certain plants against insect parasites. Caterpillars of the species Grammia geneura and Estigmene acrea are known to consume plants containing this compound. Interestingly, parasitized caterpillars show an increased sensitivity to Seneciphylline N-oxide in their taste receptors [, ]. This altered taste perception promotes the ingestion of the compound, which is toxic to the parasites, showcasing a unique adaptation for survival.

Q2: Does the continuous ingestion of Seneciphylline N-oxide have any effect on the insect’s sensory system?

A2: Yes, studies on the caterpillar Estigmene acrea have demonstrated that prolonged feeding on plants rich in Seneciphylline N-oxide leads to a temporary reduction in the sensitivity of the pyrrolizidine alkaloid-sensitive taste receptor cells []. This effect was also observed after feeding the caterpillars with artificial diets containing the compound or through direct injection into their hemolymph []. Interestingly, caterpillars reared on Seneciphylline N-oxide-rich diets exhibited a less pronounced loss of sensitivity, suggesting a potential adaptation mechanism [].

Q3: Are there insects that specialize in feeding on plants containing Seneciphylline N-oxide?

A3: Yes, the caterpillar Tyria jacobaeae specializes in feeding on plants that contain pyrrolizidine alkaloids, including Seneciphylline N-oxide []. Electrophysiological studies have revealed that these caterpillars possess highly sensitive taste receptors specifically attuned to this compound, enabling them to detect it at remarkably low concentrations [].

Q4: How do invasive and native populations of Senecio vulgaris differ in their Seneciphylline N-oxide content?

A4: Research comparing native (European) and invasive (Chinese) populations of Senecio vulgaris found Seneciphylline N-oxide to be a dominant pyrrolizidine alkaloid in the roots of both populations []. Interestingly, invasive populations showed a slight trend towards lower overall pyrrolizidine alkaloid diversity and concentration, including Seneciphylline N-oxide, compared to their native counterparts [].

Q5: What analytical techniques are used to identify and quantify Seneciphylline N-oxide in plant and animal samples?

A5: High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is a commonly employed technique for identifying and quantifying Seneciphylline N-oxide in various matrices []. This method offers the sensitivity and selectivity required to detect and measure this compound accurately in complex biological samples [, ].

Q6: Beyond insects, are there other organisms that interact with Seneciphylline N-oxide in their environment?

A6: Yes, the leaf beetle Oreina cacaliae, unlike its cardenolide-producing relatives, secretes Seneciphylline N-oxide as part of its defensive mechanism []. This suggests that O. cacaliae sequesters the alkaloid from its host plant, such as Adenostyles leucophylla [], highlighting the ecological interplay between this compound and different species.

Q7: Has Seneciphylline N-oxide been detected in any products intended for animal consumption?

A7: Concerningly, a study analyzing horse feed discovered the presence of Seneciphylline N-oxide as a contaminant in a significant portion of the tested samples []. This finding raises concerns about potential health risks associated with pyrrolizidine alkaloid exposure in animals and emphasizes the importance of monitoring and controlling their presence in feedstuffs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B192323.png)